molecular formula C22H26N2O3 B2973197 3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide CAS No. 941910-33-4

3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

Cat. No. B2973197
CAS RN: 941910-33-4
M. Wt: 366.461
InChI Key: PPEYICALHHPNBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.461. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : A study by Bai et al. (2012) detailed the synthesis of a structurally related compound, highlighting the method of formation and the crystal structure of the compound. This provides insights into the molecular architecture and potential applications in material science or pharmaceuticals (Bai et al., 2012).

Biological and Pharmacological Applications

  • Anticancer Activity : Tumosienė et al. (2020) explored novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide for their antioxidant and anticancer activities, indicating potential applications in developing new cancer therapies (Tumosienė et al., 2020).
  • Dopamine Antagonist Activity : Ellefson et al. (1980) studied the synthesis of 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines, examining their dopamine antagonist properties and potential neuroleptic activity, which could be relevant for neurological disorders (Ellefson et al., 1980).
  • Synthesis in Alkaloid Biosynthesis : Tanifuji et al. (2016) provided a synthetic route to a common amino acid component in the biosynthesis of tetrahydroisoquinoline alkaloids, which could have implications in biosynthetic pathways and drug development (Tanifuji et al., 2016).

Chemical and Material Science Applications

  • Fluorescent Properties : Hirano et al. (2004) investigated 6-methoxy-4-quinolone, a compound related to the query chemical, for its strong fluorescence in a wide pH range, suggesting potential use as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).
  • Particle Sizing Applications : Geddes et al. (2000) synthesized new fluorescent dyes based on the 6-methoxyquinoline structure for applications in nanometer particle sizing, demonstrating the compound's utility in material science and nanotechnology (Geddes et al., 2000).

properties

IUPAC Name

3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-14-24-20-11-8-18(15-17(20)7-13-22(24)26)23-21(25)12-6-16-4-9-19(27-2)10-5-16/h4-5,8-11,15H,3,6-7,12-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEYICALHHPNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

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